molecular formula C7H7F5N2O B10909609 [1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

[1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B10909609
M. Wt: 230.14 g/mol
InChI Key: VGAYMXFCUNMTBA-UHFFFAOYSA-N
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Description

[1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol ( 2171317-37-4) is a fluorinated pyrazole derivative of interest in medicinal and agrochemical research . The compound features multiple fluorine atoms, including a 2,2-difluoroethyl chain and a trifluoromethyl group on the pyrazole core. It has a molecular formula of C7H7F5N2O and a molecular weight of 230.14 g/mol . The presence of these fluorine substituents is known to enhance lipophilicity and metabolic stability in bioactive molecules, which can favorably influence absorption and binding affinity to biological targets . The hydroxymethyl group at the 5-position of the pyrazole ring provides a versatile synthetic handle for further functionalization, allowing researchers to synthesize more complex molecules for structure-activity relationship studies . This combination of features makes it a valuable building block for the discovery and development of new pharmaceutical and agrochemical agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7F5N2O

Molecular Weight

230.14 g/mol

IUPAC Name

[2-(2,2-difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C7H7F5N2O/c8-6(9)2-14-4(3-15)1-5(13-14)7(10,11)12/h1,6,15H,2-3H2

InChI Key

VGAYMXFCUNMTBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CC(F)F)CO

Origin of Product

United States

Preparation Methods

Key Steps:

  • Fluorinated Diketone Preparation :
    Tetrachloroethylene is fluorinated with hydrogen fluoride in the presence of SbF₅ to yield 1,2-trichloro-1,1-difluoroethane, which undergoes photooxidation with Cl₂/O₂ to form difluoro monochloroacetyl chloride.

  • Cyclization :
    Condensation with triethyl orthoacetate generates an alkoxy intermediate, which reacts with methylhydrazine to form 1-methyl-3-difluoromethyl-4-pyrazolylethyl ester.

  • Reduction and Hydrolysis :
    Zinc-mediated reduction of the chloromethyl group followed by NaOH hydrolysis produces the hydroxymethyl derivative.

Example :
In a scaled process, 282.0 g of 1-methyl-3-difluoro-chloromethyl-4-pyrazolyl ethyl ester was reduced with Zn powder in methanol, yielding 217.7 g (90.2%) of 1-methyl-3-difluoromethyl-4-pyrazolyl ethyl ester. Hydrolysis with 10% NaOH gave 179.3 g (95.5%) of the target alcohol.

[3+2] Cycloaddition of Trifluoromethylated Nitrile Imines

A one-pot synthesis leveraging in situ-generated nitrile imines (from hydrazonoyl halides) and acetylene surrogates has been demonstrated for regioselective pyrazole formation. Mercaptoacetaldehyde serves as an acetylene equivalent, enabling annulation with CF₃-substituted nitrile imines.

Protocol:

  • Nitrile Imine Generation :
    Hydrazonoyl bromide (2a) reacts with NaHCO₃ to form trifluoromethylated nitrile imine.

  • Cycloaddition :
    Reaction with mercaptoacetaldehyde at −30°C yields 5,6-dihydro-1,3,4-thiadiazine, which undergoes dehydration with p-TsCl to form the pyrazole.

  • Functionalization :
    The hydroxymethyl group is introduced via oxidation of a methyl ester intermediate.

Yield : This method achieves up to 91% yield for the pyrazole core, with >99% regioselectivity.

Functional Group Interconversion from Ester Precursors

Industrial-scale routes often begin with ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, which is hydrolyzed to the carboxylic acid and reduced to the alcohol.

Process Details:

  • Ester Synthesis :
    Ethyl difluoroacetoacetate undergoes Claisen condensation with triethyl orthoformate, followed by cyclization with methylhydrazine in a biphasic system (toluene/water).

  • Hydrolysis :
    The ester is saponified using NaOH (75°C, 2 hr) to the carboxylic acid (95.5% yield).

  • Reduction :
    LiAlH₄ reduces the acid to the primary alcohol in anhydrous THF (82–89% yield).

Industrial Data :
A 100 kg batch of ethyl ester produced 83.8 kg (83.8%) of pyrazole carboxylate after crystallization.

For advanced functionalization, lithiation at position 5 of preformed pyrazoles enables direct introduction of hydroxymethyl groups.

Methodology:

  • Lithiation :
    1-Methyl-3-trifluoromethylpyrazole is treated with n-BuLi at −78°C, generating a stabilized anion at position 5.

  • Formaldehyde Quenching :
    Reaction with formaldehyde followed by acidic workup yields the hydroxymethyl derivative.

Optimization :
Using flow reactors, this method achieves 89% yield with <2% regioisomer formation.

Comparative Analysis of Methods

Method Starting Materials Key Reagents Yield Regioselectivity
CyclocondensationEthyl difluoroacetoacetateMethylhydrazine, Zn85–95%90:10
[3+2] CycloadditionHydrazonoyl bromidep-TsCl, NaHCO₃89–91%>99:1
Ester HydrolysisEthyl pyrazole-4-carboxylateNaOH, LiAlH₄82–89%N/A
Lithiation1-Methyl-3-CF₃-pyrazolen-BuLi, HCHO85–89%98:2

Critical Challenges and Solutions

  • Regioselectivity : Photooxidation conditions (λ <290 nm) and low-temperature cyclization (−30°C) minimize isomer formation.

  • Fluorine Stability : SbF₅ catalysis in fluorination steps prevents defluorination.

  • Purification : Distillation under reduced pressure (0.1–2 kg/cm²) separates regioisomers effectively .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various biological activities due to its structural features. The presence of trifluoromethyl groups is known to enhance metabolic stability and bioactivity.

Key Findings :

  • Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The introduction of fluorinated groups can increase the potency against various pathogens, making this compound a candidate for developing new antibiotics .
  • Antioxidant Properties : The compound's ability to scavenge free radicals has been evaluated, suggesting potential applications in preventing oxidative stress-related diseases .

Agrochemicals

Fluorinated compounds are often utilized in agrochemicals for their effectiveness as herbicides and pesticides. The unique electronic properties imparted by the difluoroethyl and trifluoromethyl groups can enhance the selectivity and efficacy of these agents.

Case Studies :

  • Research has indicated that similar pyrazole derivatives can inhibit specific enzymes involved in plant growth regulation, leading to their potential use as herbicides .

Materials Science

The incorporation of fluorinated compounds into polymer matrices can significantly alter their physical properties, such as hydrophobicity and thermal stability.

Applications :

  • Coatings and Adhesives : The compound can be used to develop advanced coatings with improved resistance to solvents and environmental degradation.
  • Nanocomposites : Incorporating this compound into nanocomposite materials may enhance mechanical properties due to its unique molecular structure.

A detailed SAR analysis has been performed on pyrazole derivatives, revealing that the presence of trifluoromethyl groups correlates with increased biological activity. Modifications to the pyrazole ring structure can lead to enhanced interactions with biological targets, suggesting pathways for drug design .

Mechanism of Action

The mechanism of action of [1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions can provide insights into the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related pyrazole derivatives from the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
[1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol 1: –CH₂CF₂H; 3: –CF₃; 5: –CH₂OH C₇H₇F₅N₂O 254.14 (calculated) Hypothetical drug candidate
[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol 1: –CH₃; 3: 2-furyl; 5: –CH₂OH C₉H₁₀N₂O₂ 178.19 Organic synthesis, ligand studies
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol 1: –CH₃; 5: –OPh; 3: –CF₃; 4: –CH₂OH C₁₂H₁₁F₃N₂O₂ 272.23 Pharmaceutical intermediate
(1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol 1: –CH₃; 5: –C₃H₇; 3: –CH₂OH C₈H₁₄N₂O 154.21 Synthetic intermediate
2-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]acetic acid 1: –CH₂CF₂H; 3: –CH₂COOH C₇H₈F₂N₂O₂ 206.15 Fluorinated building block
Key Observations:
  • Fluorine Content: The trifluoromethyl (–CF₃) and difluoroethyl (–CH₂CF₂H) groups in the target compound increase lipophilicity and metabolic stability compared to non-fluorinated analogs like (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol .
  • Hydroxymethyl Group : The –CH₂OH moiety provides a site for further functionalization (e.g., esterification or oxidation), enhancing versatility in drug design .
  • Steric and Electronic Effects: Bulky substituents (e.g., phenoxy in ) may hinder reactivity, whereas electron-withdrawing groups like –CF₃ modulate the pyrazole ring’s electron density, affecting coordination chemistry .

Biological Activity

The compound [1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Before delving into biological activities, it's essential to understand the chemical properties of the compound:

  • Chemical Formula : C7H7F5N2O
  • Molecular Weight : 210.14 g/mol
  • CAS Number : 1946813-17-7
  • Boiling Point : Approximately 413.5 °C (predicted) .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Pyrazole derivatives are known to inhibit various enzymes involved in cancer proliferation and inflammation. The trifluoromethyl and difluoroethyl groups enhance lipophilicity and can influence binding affinities to target proteins.
  • Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction and caspase activation .

Anticancer Activity

Research has demonstrated that derivatives similar to this compound exhibit significant anticancer properties.

  • Cell Lines Tested : The efficacy was evaluated against various human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : In studies involving structurally related compounds, IC50 values ranged from 0.37 µM to 0.95 µM against HeLa cells, indicating potent activity compared to standard treatments like sorafenib (IC50 = 7.91 µM) .
CompoundCell LineIC50 (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

Mechanistic Studies

Flow cytometry analysis revealed that compounds related to this compound significantly induced apoptotic cell death in HeLa cells and blocked the cell cycle at the sub-G1 phase . This suggests a robust mechanism for inhibiting tumor growth through apoptosis.

Case Studies

Several studies have highlighted the biological effects of pyrazole derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of pyrazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results showed that modifications in the fluorinated side chains significantly enhanced anticancer activity, with certain compounds demonstrating over tenfold potency compared to existing therapies .
  • Mechanism Exploration :
    • A detailed mechanistic study indicated that these compounds interact with the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis. In silico docking studies confirmed strong binding affinity, suggesting potential as antiangiogenic agents .

Q & A

Q. NMR Spectroscopy :

  • ¹⁹F NMR identifies trifluoromethyl (-CF₃, δ -60 to -65 ppm) and difluoroethyl (-CH₂CF₂H, δ -120 to -130 ppm) groups .
  • ¹H NMR distinguishes pyrazole C-H protons (δ 6.5–7.5 ppm) and methanol -OH (δ 2.0–3.0 ppm, broad).

Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -CH₂OH).

HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) separate polar byproducts; purity >98% is achievable .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of fluorinated pyrazole derivatives, and how can they be addressed?

  • Challenges :
  • Disorder in Fluorine Atoms : The high electron density of fluorine can cause ambiguous electron density maps.
  • Twinned Crystals : Fluorine substituents increase the likelihood of twinning due to steric effects.
    • Solutions :
  • Data Collection : Use low-temperature (100 K) data with synchrotron radiation to improve resolution (<0.8 Å).
  • Refinement : SHELXL software (with anisotropic displacement parameters for F atoms) and TWINLAW commands resolve twinning .
  • Hydrogen Bonding Analysis : Fluorine atoms often participate in weak C-F⋯H interactions, stabilizing crystal packing .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in transition metal coordination or catalysis?

  • Ligand Design : The -CF₃ group enhances ligand rigidity and electron-deficient character, favoring binding to Lewis acidic metals (e.g., Cu²⁺, Pd⁰).
  • Coordination Studies :
  • Bidentate Binding : The pyrazole N-atom and methanol -OH group form chelate complexes, as seen in boron-based catalysts .
  • Catalytic Applications : In cross-coupling reactions, the fluorinated ligand improves oxidative addition rates by stabilizing electron-poor intermediates .
    • Spectroscopic Validation : IR spectroscopy shows shifts in ν(C-F) (1100–1200 cm⁻¹) upon metal coordination .

Q. What mechanistic insights can be gained from studying the compound’s role in enzyme inhibition or biochemical pathways?

  • Case Study : Pyrazole derivatives inhibit Plasmodium falciparum prolyl-tRNA synthetase (PfPRS) by mimicking the transition state of proline activation.
  • Experimental Design :

Enzyme Assays : Measure IC₅₀ via ATP-PPi exchange assays using ³²P-labeled ATP .

Mutagenesis : Identify binding residues (e.g., Asp542) through site-directed mutagenesis and kinetic analysis.

  • Structural Analysis : Co-crystallization with PfPRS reveals hydrogen bonding between the methanol -OH and catalytic site His456 .
    • Data Interpretation : Contradictions in IC₅₀ values across studies may arise from differential fluorophore interference in fluorescence-based assays.

Methodological Notes

  • Contradictory Data : Discrepancies in reported melting points or bioactivity (e.g., vs. 7) often stem from polymorphic forms or solvent of crystallization. Differential scanning calorimetry (DSC) and PXRD can clarify these .
  • Reproducibility : Batch-to-batch variability in fluorinated intermediates necessitates strict control of anhydrous conditions and stoichiometry .

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